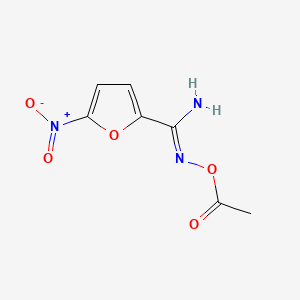
N-Acetoxy-5-nitro-2-furancarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetoxy-5-nitro-2-furancarboximidamide is a chemical compound with the molecular formula C₇H₇N₃O₅ It is a derivative of furan, a heterocyclic organic compound, and contains both nitro and acetoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetoxy-5-nitro-2-furancarboximidamide typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can be further modified to introduce the acetoxy and carboximidamide groups.
Another approach involves the nitration of 2-acetylfuran using N-nitrosaccharin in the presence of hexafluoro-2-propanol . This method provides a high yield of the desired nitrofuran derivative, which can then be converted to this compound through subsequent reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetoxy-5-nitro-2-furancarboximidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives with various functional groups.
Applications De Recherche Scientifique
N-Acetoxy-5-nitro-2-furancarboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Acetoxy-5-nitro-2-furancarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components . Additionally, the compound can interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitrofuran-2-carbaldehyde: A precursor in the synthesis of N-Acetoxy-5-nitro-2-furancarboximidamide.
2-Acetyl-5-nitrofuran: Another nitrofuran derivative with similar chemical properties.
Methyl 5-nitrofuran-2-carboxylate: A related compound used in similar applications.
Uniqueness
This compound is unique due to the presence of both acetoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
63-69-4 |
|---|---|
Formule moléculaire |
C7H7N3O5 |
Poids moléculaire |
213.15 g/mol |
Nom IUPAC |
[(Z)-[amino-(5-nitrofuran-2-yl)methylidene]amino] acetate |
InChI |
InChI=1S/C7H7N3O5/c1-4(11)15-9-7(8)5-2-3-6(14-5)10(12)13/h2-3H,1H3,(H2,8,9) |
Clé InChI |
FYAWFIMYFYBIAK-UHFFFAOYSA-N |
SMILES isomérique |
CC(=O)O/N=C(/C1=CC=C(O1)[N+](=O)[O-])\N |
SMILES canonique |
CC(=O)ON=C(C1=CC=C(O1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


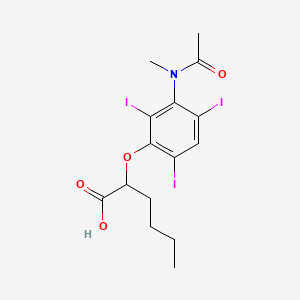
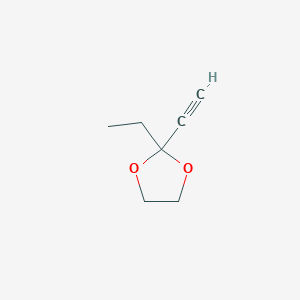
![3,5-Dichloro-2-[(4-ethoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13796537.png)
![Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-](/img/structure/B13796543.png)
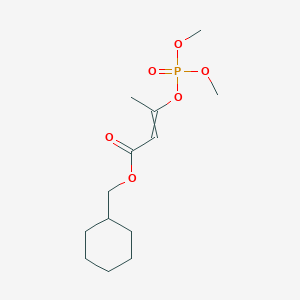
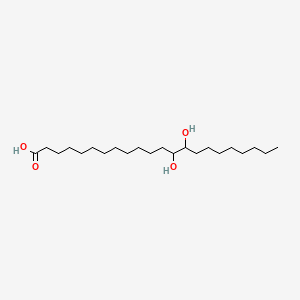

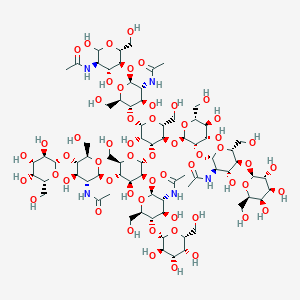
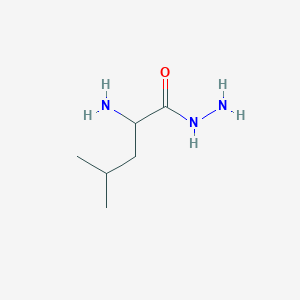
![1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)

![3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid](/img/structure/B13796607.png)
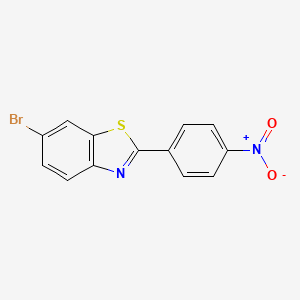
![Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate](/img/structure/B13796622.png)
